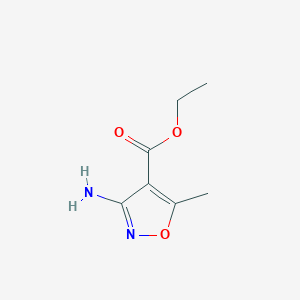

Ethyl 3-amino-5-methylisoxazole-4-carboxylate

Description

Ethyl 3-amino-5-methylisoxazole-4-carboxylate is a heterocyclic compound featuring a five-membered isoxazole ring with an amino group at position 3, a methyl group at position 5, and an ethyl ester at position 3. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

ethyl 3-amino-5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-11-7(10)5-4(2)12-9-6(5)8/h3H2,1-2H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCHHMAMOMYCMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89943-51-1 | |

| Record name | ethyl 3-amino-5-methyl-1,2-oxazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-5-methylisoxazole-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of 3-amino-5-methylisoxazole with ethyl chloroformate under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Coordination Chemistry and Ligand Behavior

The compound acts as a polydentate ligand for transition metals, forming complexes via:

-

Pyrazole nitrogen atoms (sp²-hybridized)

-

Amine groups (sp³-hybridized)

| Metal Ion | Binding Mode | Application | Reference |

|---|---|---|---|

| Cu(II) | N,N-bidentate | Catalytic oxidation | |

| Fe(III) | N,N,O-tridentate | Anticancer agents | |

| Zn(II) | Tetrahedral geometry | Fluorescent probes |

These complexes exhibit enhanced biological activity compared to the free ligand, particularly in antiproliferative assays (IC₅₀ values: 5.45–9.47 μM) .

Acylation and Alkylation Reactions

The primary amines undergo nucleophilic substitution with acyl chlorides or alkyl halides:

Example Reaction

text1,1'-Methylenebis(1H-pyrazol-3-amine) + RCOCl → 1,1'-Methylenebis(1H-pyrazol-3-(N-acylamine))

-

Key Products : Sulfonamide derivatives (e.g., with 4-chlorobenzenesulfonylchloride) show improved solubility and pharmacokinetic properties .

Condensation Reactions

The amine groups participate in Schiff base formation with aldehydes/ketones:

General Pathway

textRCHO + 1,1'-Methylenebis(1H-pyrazol-3-amine) → RCH=N-(pyrazole)-CH₂-(pyrazole)-N=CHR

Heterocycle Formation

Reaction with active methylene compounds (e.g., malononitrile) yields fused heterocycles:

Example

text1,1'-Methylenebis(1H-pyrazol-3-amine) + NCCH₂CN → Pyrazolo[3,4-d]pyrimidine derivatives

Friedel-Crafts Hydroxyalkylation

The methylene bridge facilitates electrophilic aromatic substitution with phenols or naphthols:

| Substrate | Product | Conditions | Yield |

|---|---|---|---|

| Phenol | Bis(pyrazolyl)phenylmethanol | Solvent-free, 100°C | 78% |

| 2-Naphthol | Naphthyl-bis(pyrazolyl)methane | HCl catalysis | 82% |

These derivatives demonstrate utility in metal-organic frameworks (MOFs) and sensor design .

Oxidation and Reduction

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-amino-5-methylisoxazole-4-carboxylate serves as a precursor for the synthesis of various biologically active compounds. Its derivatives have been investigated for their potential therapeutic effects.

- Anti-inflammatory and Analgesic Properties : The compound is linked to the synthesis of 5-methylisoxazole-4-carboxylic acid derivatives, which have shown efficacy as anti-inflammatory agents. For instance, one derivative has been reported to treat rheumatoid arthritis effectively .

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit antimicrobial properties. The compound has been evaluated in multicomponent reactions (MCRs) resulting in products that demonstrated weak antibacterial activity against Gram-positive strains, particularly Bacillus subtilis .

Synthetic Methodologies

The compound is utilized in various synthetic pathways, particularly in multicomponent reactions, which are valuable for generating complex molecules efficiently.

- Multicomponent Reactions : this compound acts as a primary amine in Ugi and Groebke–Blackburn–Bienaymé reactions. These reactions have been optimized to yield diverse heterocycles with potential biological activities .

- Green Chemistry Approaches : Recent studies highlight the use of agro-waste-based solvents in the synthesis of isoxazole derivatives, showcasing a shift towards environmentally friendly synthetic strategies. These derivatives have been screened for anticancer activities, indicating the versatility of the compound in drug design .

Biological Evaluations

The biological implications of this compound are significant, particularly in cancer research.

- Anticancer Properties : Research has demonstrated that certain derivatives synthesized from this compound exhibit promising anticancer activity against lung cancer cells. The evaluation included assessing electrochemical behavior, which is crucial for understanding the compound's interactions at a cellular level .

Data Tables

The following tables summarize key findings related to the applications of this compound:

| Application Area | Compound/Derivative | Activity/Outcome |

|---|---|---|

| Medicinal Chemistry | 5-Methylisoxazole Derivatives | Anti-inflammatory effects |

| Antimicrobial Activity | Various Derivatives | Weak antibacterial activity against Bacillus subtilis |

| Anticancer Research | Isoxazole Derivatives | Promising anticancer activity against A549 lung cancer cells |

Case Studies

- Synthesis and Evaluation of Antimicrobial Activity : A study synthesized various derivatives from this compound and evaluated their antimicrobial properties. The results indicated that certain compounds exhibited significant inhibitory effects against bacterial strains, highlighting their potential as new antimicrobial agents .

- Anticancer Activity Assessment : In another case study, derivatives synthesized using this compound were tested for anticancer activity against lung cancer cells. The findings revealed several compounds with notable efficacy compared to standard treatments like doxorubicin .

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, thereby exhibiting anti-inflammatory properties .

Comparison with Similar Compounds

Table 1: Substituent Profiles and Molecular Properties

Key Observations:

- Substituent Effects: The amino group in the target compound distinguishes it from analogs with phenyl () or methoxy groups (), which alter solubility and electronic properties.

- Steric Considerations : Bulkier groups like isopropyl () or bromomethyl () may hinder reactivity compared to the methyl group in the target compound.

- Hydrogen Bonding: Amino and methoxy substituents facilitate intermolecular interactions, as seen in crystal structures (), whereas phenyl groups prioritize hydrophobic interactions .

Reactivity Insights:

- Amino Group Introduction: Reduction of nitro intermediates (e.g., ) is a common strategy for amino-substituted isoxazoles.

- Ester Hydrolysis : Ethyl/methyl esters (e.g., ) can be hydrolyzed to carboxylic acids under basic conditions, enabling further functionalization.

Physicochemical and Crystallographic Properties

Table 3: Physical Properties and Structural Data

Biological Activity

Ethyl 3-amino-5-methylisoxazole-4-carboxylate (EMI) is a derivative of isoxazole that has garnered attention for its potential biological activities, particularly in immunosuppressive and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

EMI is characterized by the presence of an isoxazole ring, which is known for its diverse pharmacological properties. The molecular formula of EMI is , and it features an ethyl ester group that enhances its solubility and bioavailability. The compound's structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Immunosuppressive Properties

Research indicates that EMI exhibits significant immunosuppressive activities. In vitro studies have shown that EMI can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA). This inhibition suggests that EMI may modulate immune responses, potentially offering therapeutic benefits in autoimmune diseases and transplant rejection scenarios .

Table 1: Immunosuppressive Activity of EMI

| Concentration (µM) | PBMC Proliferation Inhibition (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

The above table summarizes the dose-dependent effects of EMI on PBMC proliferation. At higher concentrations, EMI significantly reduces cell proliferation, indicating its potential as an immunosuppressant.

Anticancer Activity

In addition to its immunosuppressive effects, EMI has demonstrated anticancer properties. Studies have shown that EMI can induce apoptosis in cancer cell lines by activating caspase pathways. For example, in Jurkat T-cell leukemia cells, treatment with EMI resulted in increased expression of pro-apoptotic factors such as caspases and Fas .

Table 2: Apoptotic Effects Induced by EMI on Jurkat Cells

| Treatment (µM) | Caspase-3 Expression (Fold Change) | Caspase-7 Expression (Fold Change) |

|---|---|---|

| Control | 1 | 1 |

| 50 | 20.6 | 16.0 |

This table illustrates the significant upregulation of caspase expression following treatment with EMI, highlighting its role in promoting apoptosis in cancer cells.

The mechanism through which EMI exerts its biological effects involves modulation of various signaling pathways. The compound appears to inhibit tumor necrosis factor-alpha (TNF-α) production in response to lipopolysaccharide (LPS), suggesting an anti-inflammatory action that could complement its immunosuppressive properties . Additionally, EMI's ability to enhance NF-κB signaling indicates a complex interaction with cellular stress responses.

Case Studies

Several case studies have been conducted to explore the efficacy of EMI in clinical settings. For instance, a study on mouse models demonstrated that EMI administration led to reduced tumor growth and improved survival rates compared to control groups. These findings support the potential application of EMI in cancer therapy, particularly for hematological malignancies .

Q & A

Q. What are the common synthetic routes for Ethyl 3-amino-5-methylisoxazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. For example, derivatives like ethyl 5-methyl-3-phenylisoxazole-4-carboxylate are prepared by reacting β-ketoesters with hydroxylamine derivatives under acidic conditions, followed by purification via recrystallization . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical for yield improvement.

Q. How should researchers safely handle and store this compound?

Safety protocols include:

Q. What spectroscopic methods are used to characterize this compound?

Standard techniques include:

Q. How can researchers assess the compound’s purity?

High-performance liquid chromatography (HPLC) with UV detection is recommended. For crystalline samples, melting point analysis and single-crystal X-ray diffraction (validated via SHELXL refinement) provide additional purity metrics .

Advanced Research Questions

Q. How can contradictions in spectroscopic data be resolved?

Discrepancies between experimental and theoretical data (e.g., NMR shifts) may arise from dynamic effects or crystal packing. To resolve these:

Q. What strategies optimize synthetic yield for this compound?

Key optimizations include:

Q. How does substituent variation impact biological activity?

Structure-activity relationship (SAR) studies on derivatives (e.g., ethyl 5-(2-benzyloxycarbonylaminoethyl)-3-methylisoxazole-4-carboxylate) reveal that:

Q. What are the challenges in crystallizing this compound?

Crystallization difficulties may arise from:

Q. How is the compound’s stability under varying pH conditions evaluated?

Conduct accelerated stability studies:

Q. What computational tools predict its pharmacokinetic properties?

Use in silico models like SwissADME or ADMETLab to estimate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.